4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride
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Overview
Description
4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride is a compound that combines the unique structural features of adamantane and thiazole. Adamantane is a highly symmetrical and rigid hydrocarbon, known for its stability and hydrophobicity, while thiazole is a versatile heterocyclic compound with a wide range of applications in medicinal chemistry . The combination of these two moieties in a single molecule results in a compound with interesting chemical and biological properties.
Preparation Methods
The synthesis of 4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride typically involves the reaction of 1-adamantylmethyl bromide with thiourea, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a polar solvent such as dimethylformamide (DMF) and a base like potassium carbonate . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The thiazole ring can undergo substitution reactions with electrophiles or nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include polar solvents, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential use in drug development, particularly for its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of 4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. The thiazole ring can interact with various enzymes and receptors, modulating their activity and leading to the compound’s biological effects .
Comparison with Similar Compounds
4-(1-Adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride can be compared with other similar compounds, such as:
4-(1-Adamantyl)-1,3-thiazol-2-amine: Lacks the methyl group on the adamantane moiety, which may affect its chemical and biological properties.
4-(1-Adamantylmethyl)-2-aminothiazole: Similar structure but different substitution pattern on the thiazole ring, leading to different reactivity and applications.
The uniqueness of this compound lies in its specific combination of adamantane and thiazole moieties, which confer distinct chemical stability and biological activity.
Properties
IUPAC Name |
4-(1-adamantylmethyl)-1,3-thiazol-2-amine;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2S.ClH/c15-13-16-12(8-17-13)7-14-4-9-1-10(5-14)3-11(2-9)6-14;/h8-11H,1-7H2,(H2,15,16);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNZKMSYGIWYCPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)CC4=CSC(=N4)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21ClN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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